High-Affinity Antagonism at the Human NK1 Receptor Defines a Key Pharmacological Differentiator
The (R)-enantiomer exhibits high-affinity antagonism at the human NK1 receptor, with a reported Ki of 6.40 nM [1]. This contrasts sharply with its negligible activity at the related NK2 receptor, where the same compound shows an IC50 of 577 nM, representing a ~90-fold selectivity window [2]. This differential profile is critical; while the racemic mixture might exhibit some NK1 affinity, the (S)-enantiomer is often inactive or substantially less potent in this class of compounds, making the isolated (R)-form essential for achieving desired potency without confounding stereochemical noise.
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | Ki = 6.40 nM (NK1) |
| Comparator Or Baseline | IC50 = 577 nM (NK2) |
| Quantified Difference | Approximately 90-fold higher affinity for NK1 over NK2 |
| Conditions | Antagonist activity against human NK1 receptor expressed in CHO-K1 cells (aequorin luminescence assay) [1]; Inhibition of cloned human NK2 receptor expressed in CHO cells [2]. |
Why This Matters
Procurement of the pure (R)-enantiomer is essential for NK1-targeted assays to avoid confounding activity from the inactive (S)-enantiomer and to ensure reproducible, high-potency results.
- [1] BindingDB Entry BDBM50070377 (CHEMBL3408519). Ki: 6.40 nM. Antagonist activity against human NK1 receptor expressed in CHO-K1 cells by aequorin luminescence assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50070377 View Source
- [2] BindingDB Entry BDBM50403667 (CHEMBL2114103). IC50: 577 nM (NK2). Inhibition of cloned human NK2 receptor stably expressed in CHO cells. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403667 View Source
